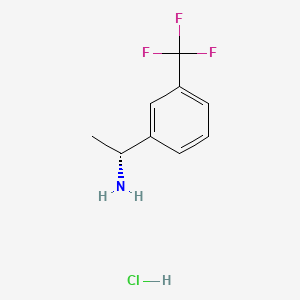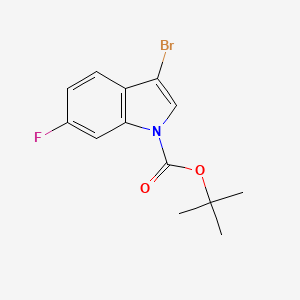
1-Boc-3-bromo-6-fluoroindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-3-bromo-6-fluoroindole, also known as tert-butyl 3-bromo-6-fluoro-1H-indole-1-carboxylate, is a research chemical . It has a molecular weight of 314.15 and its InChI code is 1S/C13H13BrFNO2/c1-13(2,3)18-12(17)16-7-10(14)9-5-4-8(15)6-11(9)16/h4-7H,1-3H3 .
Molecular Structure Analysis
The molecular formula of this compound is C13H13BrFNO2 . The average mass is 314.150 Da and the monoisotopic mass is 313.011353 Da .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Fluoroindoles : Research demonstrates efficient methods for synthesizing fluoroindoles, such as 3-fluoroindoles, which are relevant to the study of 1-Boc-3-bromo-6-fluoroindole. These methods include the reduction of difluoro-2-oxindoles using a borane tetrahydrofuran complex, producing stable fluoroindolines when substituted with electron-withdrawing groups (Torres et al., 1999).
Mechanochromic Luminescence : Studies on N,N'-Bis-Boc-3,3'-di(pyren-1-yl)-2,2'-biindole reveal two-step mechanochromic luminescence. This research could provide insights into the properties and applications of related compounds like this compound (Ito et al., 2016).
Ionization Potentials and Fluorescence : The study of ionization potentials in fluoroindoles, including 6-fluoroindole, helps understand their fluorescence behavior in proteins. This knowledge could be extrapolated to understand the fluorescence properties of similar compounds like this compound (Liu et al., 2005).
Chemical Reactions and Modifications
Catalysis in Borylation : Bismuth acetate has been used to facilitate sequential protodeboronations, which can be applied to bromo and fluoroindoles. This technique could potentially be adapted for modifications of this compound (Shen et al., 2016).
Hydrofluorination of Bromooxindoles : A study describes the hydrofluorination of 3-bromooxindole, a process which could be relevant for modifying this compound to create fluorooxindole derivatives (Mizuta et al., 2017).
Applications in Biomedical Research
Antioxidative Properties of Bromoindoles : Bromoindole derivatives, including 6-bromoindoles, have been studied for their antioxidative properties. This research could provide insights into the potential antioxidative applications of this compound (Ochi et al., 1998).
Antimalarial Activity : Research on artemisinin derivatives with bromo and fluoro functions, like 3-fluoroaniline derivatives, shows effectiveness against malaria. This suggests potential exploration of this compound in similar contexts (Lin et al., 1990).
Absorption and Fluorescence in Biophysical Studies : The study of indole-3-acetic acids, including fluoro derivatives, on absorption and fluorescence spectra can inform the use of this compound in biophysical and biochemical research (Carić et al., 2004).
Safety and Hazards
The safety information for 1-Boc-3-bromo-6-fluoroindole indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes eye irritation (H320), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
tert-butyl 3-bromo-6-fluoroindole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrFNO2/c1-13(2,3)18-12(17)16-7-10(14)9-5-4-8(15)6-11(9)16/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAERWTKKEZHNEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901150889 |
Source


|
| Record name | 1H-Indole-1-carboxylic acid, 3-bromo-6-fluoro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901150889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1314406-46-6 |
Source


|
| Record name | 1H-Indole-1-carboxylic acid, 3-bromo-6-fluoro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314406-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-1-carboxylic acid, 3-bromo-6-fluoro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901150889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

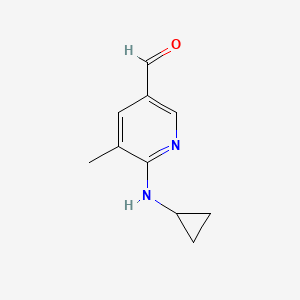

![5-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B578446.png)
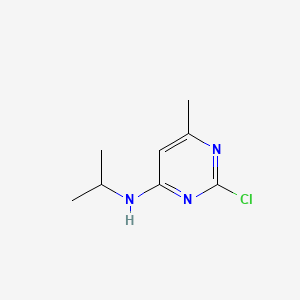
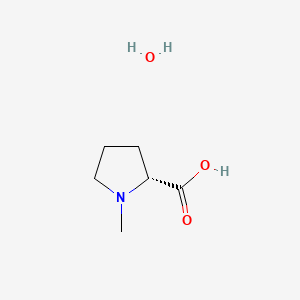
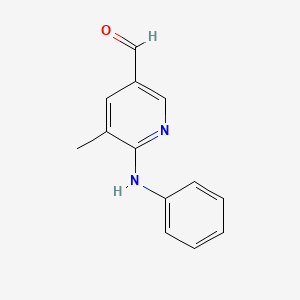
![6-Bromo-1H-benzo[d]imidazole hydrochloride](/img/structure/B578453.png)
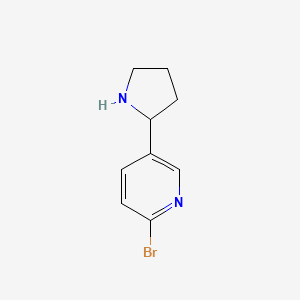
![8-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B578459.png)
![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B578461.png)
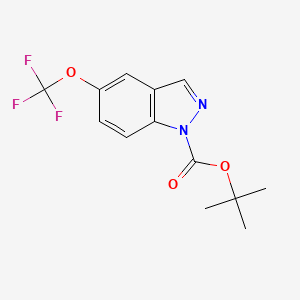

![4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylic acid](/img/structure/B578464.png)
